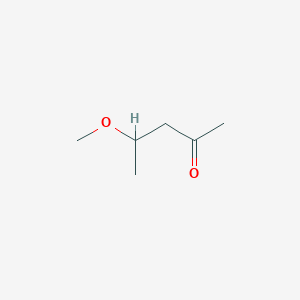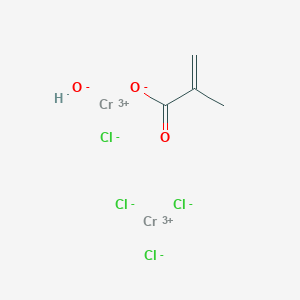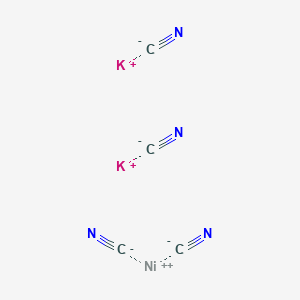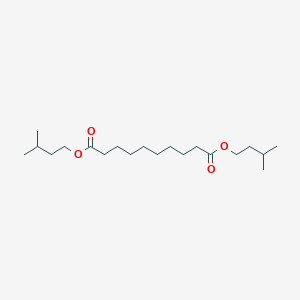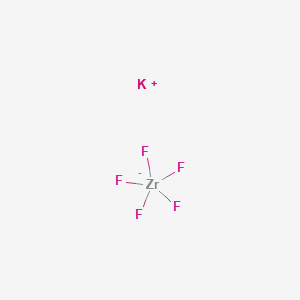
Potassium pentafluorozirconate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium pentafluorozirconate(1-) is a chemical compound with the formula K2[ZrF6]. It is a white crystalline compound that is soluble in water. The compound is commonly used in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Potassium pentafluorozirconate(1-) is commonly used in scientific research as a source of fluoride ions. It is also used as a catalyst in organic synthesis reactions. The compound has been used in the synthesis of various organic compounds, including alcohols, ketones, and esters. It is also used in the production of ceramics and glass.
Wirkmechanismus
Potassium pentafluorozirconate(1-) works by releasing fluoride ions. Fluoride ions are highly reactive and can form strong bonds with other elements. This makes them useful in a variety of chemical reactions. The compound also acts as a catalyst, which speeds up chemical reactions.
Biochemische Und Physiologische Effekte
Potassium pentafluorozirconate(1-) has been shown to have no significant physiological effects on humans or animals. However, it is toxic if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using potassium pentafluorozirconate(1-) in lab experiments include its high reactivity, which makes it useful in a variety of chemical reactions. It is also readily available and relatively inexpensive. The limitations include its toxicity, which requires careful handling and disposal. The compound is also highly reactive, which can make it difficult to control in some experiments.
Zukünftige Richtungen
There are several future directions for research involving potassium pentafluorozirconate(1-). One area of research is the development of new catalysts for organic synthesis reactions. Another area of research is the use of the compound in the production of new materials, such as ceramics and glass. Additionally, more research is needed to understand the toxicity of the compound and how to safely handle and dispose of it.
Synthesemethoden
Potassium pentafluorozirconate(1-) is synthesized by the reaction of zirconium dioxide with hydrofluoric acid and potassium fluoride. The reaction takes place at high temperatures and pressure. The resulting compound is then purified by recrystallization.
Eigenschaften
CAS-Nummer |
13782-18-8 |
|---|---|
Produktname |
Potassium pentafluorozirconate(1-) |
Molekularformel |
F5KZr |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
potassium;pentafluorozirconium(1-) |
InChI |
InChI=1S/5FH.K.Zr/h5*1H;;/q;;;;;+1;+4/p-5 |
InChI-Schlüssel |
MTJAWOKUELYSDX-UHFFFAOYSA-I |
Isomerische SMILES |
[F-].F[Zr](F)(F)F.[K+] |
SMILES |
F[Zr-](F)(F)(F)F.[K+] |
Kanonische SMILES |
F[Zr-](F)(F)(F)F.[K+] |
Andere CAS-Nummern |
13782-18-8 |
Synonyme |
potassium pentafluorozirconate(1-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



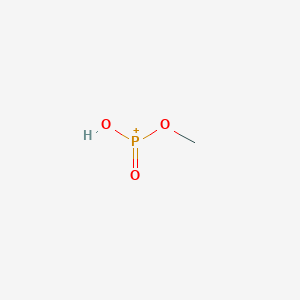
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)


